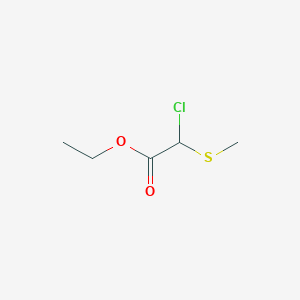![molecular formula C13H7Cl3I2N2O B1657357 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol CAS No. 5637-87-6](/img/structure/B1657357.png)
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
Overview
Description
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is a complex organic compound characterized by the presence of multiple halogen atoms and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,4,6-trichlorophenylhydrazine with an aldehyde or ketone to form the hydrazone intermediate.
Iodination: The hydrazone intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atoms at the 2 and 4 positions of the phenyl ring.
Phenol Formation: Finally, the phenolic group is introduced through a nucleophilic substitution reaction, typically using a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its luminescent properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and phenolic group enable it to form strong hydrogen bonds and halogen bonds with target molecules, thereby modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenylhydrazine: A precursor in the synthesis of the target compound.
2,4-Diiodophenol: Shares the diiodo substitution pattern but lacks the hydrazone moiety.
2,4,6-Trichlorophenol: Similar halogenation pattern but different functional groups.
Uniqueness
2,4-Diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is unique due to its combination of halogen atoms and the hydrazone linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,4-diiodo-6-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3I2N2O/c14-7-2-9(15)12(10(16)3-7)20-19-5-6-1-8(17)4-11(18)13(6)21/h1-5,20-21H/b19-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSTQGUCWEUQK-PTXOJBNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN=CC2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N/N=C/C2=C(C(=CC(=C2)I)I)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417008 | |
| Record name | AC1NSY78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-87-6 | |
| Record name | AC1NSY78 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID](/img/structure/B1657274.png)
![2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B1657275.png)






![N-(4-{[2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B1657288.png)

![2-N-[(E)-(2,3-dichloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1657292.png)
![7-methyl-2-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1657293.png)


